3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 1935364-19-4
VCID: VC4296877
InChI: InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2
SMILES: C1=CC2=NN=C(N2N=C1)CCl
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 1935364-19-4

Cat. No.: VC4296877

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine - 1935364-19-4

Specification

CAS No. 1935364-19-4
Molecular Formula C6H5ClN4
Molecular Weight 168.58
IUPAC Name 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2
Standard InChI Key HZPYQKGZOZIEDV-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2N=C1)CCl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-(Chloromethyl)- triazolo[4,3-b]pyridazine (CAS: 518050-86-7) belongs to the triazolopyridazine family, featuring a bicyclic system where a triazole ring is fused to a pyridazine moiety at positions 4 and 3-b. The chloromethyl (-CH2Cl) group at position 3 enhances electrophilicity, enabling nucleophilic substitution reactions critical for derivatization . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC6H4Cl2N4
Molecular Weight203.03 g/mol
IUPAC Name6-chloro-3-(chloromethyl)- triazolo[4,3-b]pyridazine
SMILESC1=CC(=NN2C1=NN=C2CCl)Cl
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The planar aromatic system and electron-deficient nature facilitate π-π stacking and charge-transfer interactions, while the chloromethyl group provides a handle for further functionalization .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically begins with pyridazine derivatives, employing cyclocondensation and chlorination steps. A representative route involves:

Step 1: Cyclization of 3-hydroxypyridazine with hydrazine to form triazolo[4,3-b]pyridazin-3-ol.
Step 2: Chlorination using phosphorus trichloride (PCl3) under reflux to introduce the 3-chloro group .
Step 3: Alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) to install the chloromethyl substituent.

Reaction conditions and yields vary significantly based on substitution patterns. For instance, phosphoric trichloride-mediated chlorination at reflux for 3.5 hours achieves 65–70% conversion, while subsequent alkylation steps require careful pH control to avoid side reactions .

Advanced Functionalization Strategies

Recent protocols emphasize regioselective modifications:

  • Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines, thiols, and alkoxides to yield secondary amines, sulfides, or ethers .

  • Metal-Catalyzed Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at position 6, enhancing π-conjugation for optoelectronic applications .

Reactivity and Derivatization

Electrophilic and Nucleophilic Pathways

The chloromethyl group’s polarity renders it susceptible to nucleophilic attack, while the triazole nitrogen participates in electrophilic aromatic substitution. Key transformations include:

  • Amine Functionalization: Reaction with primary amines (e.g., benzylamine) produces secondary amines, improving water solubility for pharmaceutical formulations .

  • Cycloadditions: Diels-Alder reactions with dienes yield polycyclic adducts, expanding the compound’s scaffold diversity .

Stability and Degradation

Under basic conditions, hydrolysis of the chloromethyl group generates hydroxymethyl derivatives, necessitating anhydrous handling during synthesis. Thermal decomposition above 200°C releases HCl gas, requiring controlled storage environments.

Applications in Medicinal Chemistry

Anticancer Activity

Triazolopyridazine derivatives exhibit potent kinase inhibition, particularly against c-Met and Pim-1 kinases implicated in tumor proliferation. A 2024 study demonstrated that 3-(chloromethyl)- triazolo[4,3-b]pyridazine derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-9 activation and PI3K/Akt/mTOR pathway inhibition .

Table 1: Cytotoxic Activity of Selected Derivatives (GI% Values)

CompoundMCF-7HCT-116A549
4g71.5168.2255.84
4a62.3059.4529.08

Derivative 4g (IC50: 0.163 ± 0.01 μM against c-Met) outperformed reference inhibitors, underscoring the chloromethyl group’s role in enhancing target binding .

Antimicrobial and Anti-inflammatory Effects

The triazole ring’s ability to chelate metal ions disrupts microbial enzymatic processes, while the chloromethyl group augments membrane permeability. In murine models, analogs reduced LPS-induced TNF-α levels by 40–60%, suggesting immunomodulatory potential.

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